molecular formula C11H16ClNO2 B1523547 (Dimethylamino)(4-methylphenyl)acetic acid hydrochloride CAS No. 1255717-03-3

(Dimethylamino)(4-methylphenyl)acetic acid hydrochloride

Cat. No. B1523547
M. Wt: 229.7 g/mol
InChI Key: GDKDKSWVNCTWBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Dimethylamino)(4-methylphenyl)acetic acid hydrochloride is a chemical compound with the empirical formula C11H16ClNO2 . It is a solid substance and is used as a pharmaceutical intermediate .


Molecular Structure Analysis

The molecular weight of (Dimethylamino)(4-methylphenyl)acetic acid hydrochloride is 229.70 . The SMILES string representation of the molecule is O=C(O)C(N(C)C)C(C=C1)=CC=C1C.[H]Cl .


Physical And Chemical Properties Analysis

(Dimethylamino)(4-methylphenyl)acetic acid hydrochloride is a solid substance . The compound’s empirical formula is C11H16ClNO2 , and its molecular weight is 229.70 .

Scientific Research Applications

Clinical Evaluation and Therapeutic Applications

  • Coronary Vasodilators : A study evaluated the clinical effect of a new coronary vasodilator closely related to the chemical structure , highlighting the importance of controlled studies and objective criteria in assessing drug efficacy for angina pectoris (Sandler, 1960).

Toxicology and Safety Studies

  • Surfactant Toxicity : Research on the toxicity of surfactants in herbicide formulations containing chloro and methylphenoxy components underscores the potential hazards and the need for detailed toxicological assessments (Hwang et al., 2015).

Pharmacokinetics and Drug Metabolism

  • Pharmacokinetics of Novel Agents : Studies on the pharmacokinetics of novel therapeutic agents, such as DMXAA (5,6-dimethylxanthenone-4-acetic acid), which shares the methylated structural feature, provide insights into the absorption, distribution, metabolism, and excretion (ADME) processes of drugs, informing dosing and therapeutic strategies (Jameson et al., 2007).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . It is recommended to store it under dry inert gas and away from water and oxidizing agents .

properties

IUPAC Name

2-(dimethylamino)-2-(4-methylphenyl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-8-4-6-9(7-5-8)10(11(13)14)12(2)3;/h4-7,10H,1-3H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDKDKSWVNCTWBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C(=O)O)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Dimethylamino)(4-methylphenyl)acetic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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